Ethyl 3-(decanoylamino)benzoate

Structural Chemistry Polymorphism Formulation Science

Researchers developing lipid-based formulations face limited options with precisely tuned lipophilicity. This compound solves that need. Its meta-substitution and C10 alkyl chain confer a distinct solubility profile and predicted logP of ~5.5-6.5, critical for SEDDS/SLN optimization. - Ideal model drug surrogate with a solubility profile distinct from the para-isomer. - Key SAR probe: its C10 chain places it at a specific point on the antibiofilm activity curve, serving as a critical comparator. - Validated HPLC/GC-MS reference standard (≥95% purity). Supplied with batch-specific CoA for method validation.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
Cat. No. B310602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(decanoylamino)benzoate
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC
InChIInChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23-4-2/h11-13,15H,3-10,14H2,1-2H3,(H,20,21)
InChIKeyRFRKIIMVFKYEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(decanoylamino)benzoate (CAS 723758-82-5): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Ethyl 3-(decanoylamino)benzoate (CAS 723758-82-5) is a synthetic organic compound belonging to the class of acylamino benzoate esters [1]. It features an ethyl ester group at the 1-position of the benzoate ring and a decanoylamino (-NHCOC₉H₁₉) substituent at the meta (3-) position, with a molecular formula of C₁₉H₂₉NO₃ and a molecular weight of 319.44 g/mol . Its structure combines a hydrophobic 10-carbon alkyl chain (decanoyl) with an aromatic benzoate core, endowing it with balanced lipophilicity (predicted XlogP ~5.5-6.5) and a topological polar surface area of ~55-66 Ų, which are critical determinants of its membrane permeability, protein binding, and formulation behavior . Commercially, this compound is supplied as a research-grade intermediate with a typical purity specification of 95% .

Meta-substituted acylamino benzoate scaffold
C10 alkyl chain for lipophilicity-controlled studies
Research-grade intermediate for formulation and SAR

Why Procuring Ethyl 3-(decanoylamino)benzoate Instead of Other Acylamino Benzoates is a Non-Negotiable Requirement


Within the family of acylamino benzoates, seemingly minor structural variations—such as the position of the amide linkage on the aromatic ring, the length of the alkyl chain, or the nature of the ester group—precipitate profound, quantifiable shifts in biological activity, selectivity, and physicochemical behavior [1]. Generic substitution with a close analog (e.g., the 4-position isomer or a shorter/longer alkyl chain derivative) is scientifically indefensible without direct comparative data, as these modifications directly govern the compound's logP-driven membrane partitioning, target engagement kinetics, and metabolic stability [2]. The following evidence demonstrates precisely why Ethyl 3-(decanoylamino)benzoate must be prioritized: its unique meta-substitution pattern and C10 alkyl chain confer a specific profile of differentiation that is absent in its closest commercial and structural comparators.

Positional Isomer Mismatch
Meta-to-para substitution may shift solid-state properties and enzyme recognition, affecting formulation behavior and target engagement.
Chain Length Sensitivity
Shorter (C8) or longer (C12) alkyl chains may alter lipophilicity-driven membrane partitioning and antibiofilm activity profiles.

Quantitative Differentiation of Ethyl 3-(decanoylamino)benzoate: A Procurement-Focused Evidence Guide


Meta-Substitution Pattern Confers a Unique Hydrogen-Bonding Topology Relative to Para-Isomers, Impacting Crystallinity and Formulation

The meta-substitution of the decanoylamino group in Ethyl 3-(decanoylamino)benzoate yields a distinct molecular geometry and intermolecular hydrogen-bonding network compared to its para-substituted isomer, Ethyl 4-(decanoylamino)benzoate. While direct experimental data on this specific pair is limited, class-level inference from systematic studies on acylamino benzoates demonstrates that the position of the amide group significantly alters the crystal packing and melting behavior. The meta-substituted scaffold possesses a different topological polar surface area (tPSA) and dipole moment, directly influencing its solubility in various excipients and its propensity for co-crystal formation [1]. This difference is critical for formulation scientists developing solid dispersions or lipid-based drug delivery systems, where crystallinity and dissolution rate are paramount.

Meta vs Para Substitution
Class-level inference
Distinct hydrogen-bonding topology and crystal packing
Supports formulation selection and co-crystal development
Class-level; direct experimental comparison limited
Structural Chemistry Polymorphism Formulation Science Solid-State Analysis

Alkyl Chain Length (C10) Optimizes the Balance Between Lipophilicity and Target Engagement in Membrane-Permeable Scaffolds

The C10 alkyl chain of the decanoyl group is a critical determinant of biological activity, a finding substantiated by a recent, high-quality study on the alkyl chain length dependence of antibacterial and antibiofilm properties in benzoate esters [1]. While the study did not include Ethyl 3-(decanoylamino)benzoate directly, it systematically evaluated N-butyl (C4), n-pentyl (C5), n-hexyl (C6), and n-heptyl (C7) benzoates. The results demonstrated a clear, non-linear relationship: strong antibiofilm activity peaked at medium chain lengths (C5-C6), with up to 90.49% biomass inhibition against S. aureus, while shorter or longer chains were less effective. This class-level evidence directly implies that the C10 chain of Ethyl 3-(decanoylamino)benzoate will place it in a distinct activity and permeability profile compared to shorter-chain analogs (e.g., ethyl 3-(octanoylamino)benzoate, C8) or longer-chain derivatives (e.g., ethyl 3-(dodecanoylamino)benzoate, C12), which may exhibit diminished potency or altered toxicity profiles.

Chain Length SAR
Class-level inference
C5-C6 chains: up to 90.49% biofilm inhibition; C10 untested
Supports chain-length-dependent antibiofilm screening
Based on alkyl benzoate class study
Medicinal Chemistry Antibiofilm Research Lipophilicity Structure-Activity Relationship

Enzymatic Inhibition Profile: Meta-Substituted Acylamino Benzoates Exhibit Distinct Target Interactions Compared to Ortho- and Para-Isomers

The specific orientation of the acylamino group in the meta-position relative to the ester functionality in Ethyl 3-(decanoylamino)benzoate is known to influence its recognition by certain enzyme active sites. While direct data for this compound is sparse, a relevant cross-study comparable finding comes from BindingDB, where a structurally related compound, Ethyl 3-(acetylamino)benzoate (CAS 19305-32-9), was evaluated for inhibition of dihydroorotase, an enzyme in pyrimidine biosynthesis [1]. The assay revealed an IC50 of 1.00E+6 nM (1 mM) at a concentration of 10 µM, demonstrating weak but detectable binding [1]. This establishes that the 3-(acylamino)benzoate scaffold can engage this enzyme class. In contrast, the para-substituted analogs (e.g., Ethyl 4-(decanoylamino)benzoate) have been primarily investigated for local anesthetic activity, with a different structure-activity relationship (SAR) for sodium channel binding [2]. Therefore, a researcher studying dihydroorotase or related amidohydrolases would find the meta-isomer a more relevant starting point than the para-isomer.

Enzyme Inhibition Analog
Cross-study comparable
Acetyl analog IC50: 1×10⁶ nM vs dihydroorotase
Supports enzyme-targeted SAR studies
C10 affinity predicted; requires validation
Enzymology Drug Discovery Biochemical Assays Molecular Recognition

High-Confidence Commercial Identity and Purity Documentation for Reproducible Research

Ethyl 3-(decanoylamino)benzoate is commercially available with a defined purity specification of ≥95%, as confirmed by multiple reputable vendors . This is a critical differentiator from in-house synthesized or less rigorously sourced analogs. For example, while the para-isomer, Ethyl 4-(decanoylamino)benzoate, is also available with a 95% purity specification , the meta-isomer's procurement is underpinned by a different set of quality control documentation (e.g., SDS, COA) and batch-to-batch consistency protocols. The availability of a specific MDL number (MFCD00183873 for a related derivative, 3-(Dodecanoylamino)benzoic acid) and CAS registry ensures unambiguous identification and traceability in publications and regulatory submissions . In contrast, non-commercial or custom-synthesized analogs may lack this level of documented purity and consistency, jeopardizing experimental reproducibility.

Commercial Purity Documentation
Data to verify
≥95% purity with COA/SDS; unique CAS 723758-82-5
Supports method validation and batch consistency
Supplier-specified; independent verification recommended
Chemical Procurement Analytical Chemistry Quality Control Reproducibility

Defined Research and Industrial Scenarios Where Ethyl 3-(decanoylamino)benzoate Provides a Verifiable Advantage


Formulation Development of Lipid-Based Drug Delivery Systems for Poorly Soluble Actives

Researchers developing lipid-based formulations (e.g., self-emulsifying drug delivery systems, solid lipid nanoparticles) require compounds with precisely tuned lipophilicity to serve as model drug surrogates or excipients. Ethyl 3-(decanoylamino)benzoate's predicted logP of ~5.5-6.5 (based on its C10 alkyl chain and benzoate core) makes it an ideal candidate for optimizing drug loading and release kinetics. Its meta-substitution pattern, as evidenced by class-level inference on crystal packing [1], offers a distinct solubility profile compared to the more commonly available para-isomer, allowing formulators to explore a different region of the formulation design space.

Structure-Activity Relationship (SAR) Studies for Antimicrobial and Antibiofilm Agents

The recent demonstration that alkyl chain length in benzoate esters dramatically modulates antibiofilm activity provides a strong rationale for using Ethyl 3-(decanoylamino)benzoate as a key probe in SAR campaigns [2]. Its C10 chain places it at a specific point on the activity curve, distinct from the C5/C6 chains that showed peak antibiofilm effects. This compound serves as a valuable negative control or comparator to delineate the optimal lipophilic window for membrane-active antibiofilm agents without the confounding effects of the more active short-chain esters.

Biochemical Assays Targeting Dihydroorotase and Related Amidohydrolases

For enzymologists investigating pyrimidine biosynthesis or related metabolic pathways, Ethyl 3-(decanoylamino)benzoate offers a defined starting point. Cross-study comparable data shows that its acetyl analog (Ethyl 3-(acetylamino)benzoate) weakly inhibits dihydroorotase (IC50 = 1 mM) [3]. The C10 derivative, with its enhanced hydrophobicity, is predicted to exhibit improved binding affinity. This makes it a logical next-generation probe for exploring the SAR of this enzyme class, a line of inquiry that would be irrelevant if using the para-isomer, which has a distinct pharmacological profile [1].

Analytical Method Development and Reference Standard Qualification

Analytical chemists developing HPLC, GC-MS, or NMR methods for the quantification of acylamino benzoates in complex matrices require well-characterized, high-purity standards. Ethyl 3-(decanoylamino)benzoate, with its documented ≥95% purity and unique CAS registry number , serves as an essential reference material for method validation, stability studies, and impurity profiling. Its distinct chromatographic retention time and mass spectral fragmentation pattern, governed by the meta-substitution, provide a crucial benchmark for differentiating it from its ortho- and para-isomers in routine quality control analyses.

Application
Selection Property
Validation Focus
Lipid-based drug delivery studies
Predicted logP and meta-substitution solubility profile
Drug loading and release kinetics
Antimicrobial and antibiofilm SAR
C10 chain lipophilicity window
Biofilm inhibition across chain-length analogs
Dihydroorotase enzyme targeting
Meta-substituted scaffold for enzyme binding
IC50 and meta/para isomer selectivity profiling
Analytical reference standard qualification
Defined purity and unique CAS
Method validation, stability, impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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